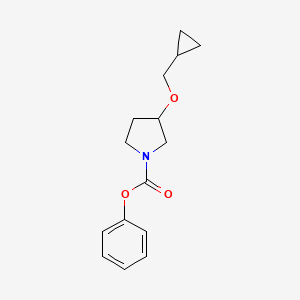
3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents an intricate structure commonly studied in various scientific fields, particularly chemistry and biology. This molecule combines quinazolinone and pyrimidine moieties, providing a platform for diverse functional applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multi-step organic reactions. Typically, the quinazolinone core is constructed via a cyclization reaction using anthranilic acid derivatives. Subsequently, the pyrrolidine ring and the 4,6-dimethylpyrimidin-2-yloxy substituent are introduced through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods: While lab-scale synthesis is feasible, scaling up to industrial production requires optimized reaction pathways, efficient catalysts, and controlled environments. Strategies such as continuous flow reactors and automated synthesis platforms are employed to ensure consistency and purity in larger batches.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the pyrrolidine ring and the methyl groups of the pyrimidine.
Reduction: Reduction reactions are less common but can occur at the oxo group on the quinazolinone.
Substitution: Nucleophilic and electrophilic substitution reactions predominantly occur at the dimethylpyrimidine and quinazolinone regions.
Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halides (substitution) are used under specific conditions, such as solvents, temperature, and pH control.
Major Products Formed: Reaction products include various derivatives of the parent compound with modified functional groups, enhancing or altering its activity and application.
Scientific Research Applications
Chemistry: This compound serves as a scaffold for developing new materials and catalysts due to its stable yet modifiable structure. Biology: It's studied for its potential as a pharmaceutical intermediate, providing insights into drug design and synthesis. Medicine: Derivatives of this compound exhibit biological activity against various diseases, including cancers and infectious diseases. Industry: It finds use in the development of advanced polymers, agrochemicals, and other industrially relevant materials.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating biological pathways involved in cell growth, apoptosis, and signal transduction. Its mechanism often involves binding to active sites, inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Comparison: Compared to its structural analogs, such as other quinazolinone and pyrimidine derivatives, this compound shows unique properties due to the specific arrangement and functional groups. List of Similar Compounds: These include 2-(4-(4-chlorophenyl)piperazin-1-yl)-4H-pyrimidine-4-one and 6,7-dimethoxy-4-quinazolinamine, among others.
Properties
IUPAC Name |
3-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-11-15(2)24-21(23-14)29-16-7-9-25(12-16)19(27)8-10-26-13-22-18-6-4-3-5-17(18)20(26)28/h3-6,11,13,16H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLUXAMNPXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

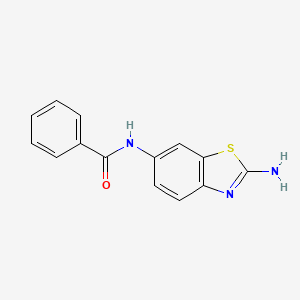
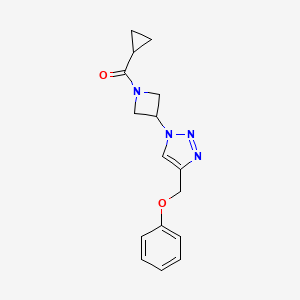
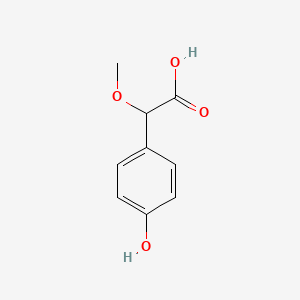
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2448216.png)
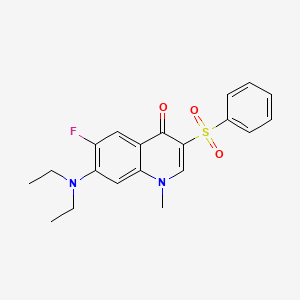
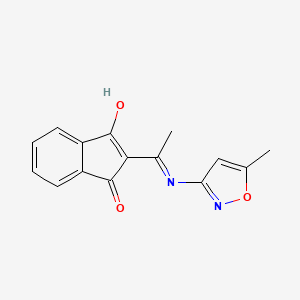
![3-Tert-butyl-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448220.png)
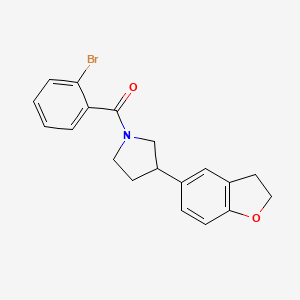
![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)
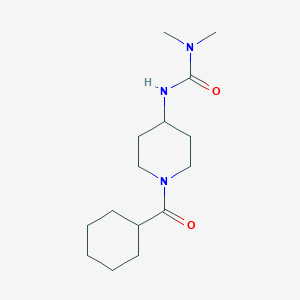
![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)
